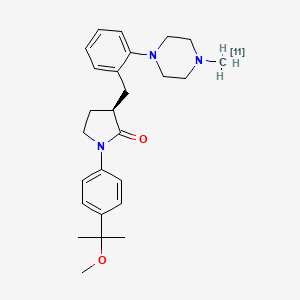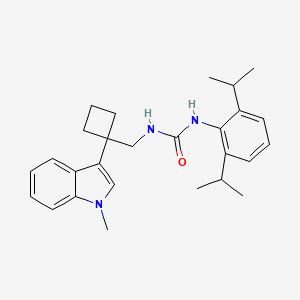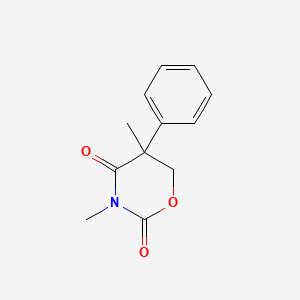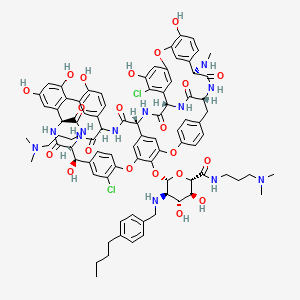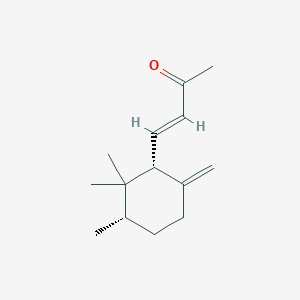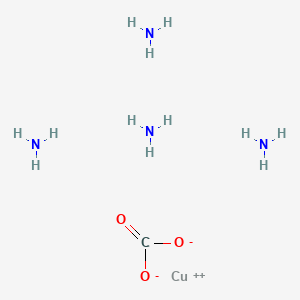
Cupric ammonium carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric ammonium carbonate, also known as copper ammonium carbonate, is an inorganic compound with the chemical formula Cu(NH₃)₄CO₃. It is a complex salt that forms when copper ions interact with ammonium carbonate in an aqueous solution. This compound is known for its applications in various fields, including agriculture, chemistry, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric ammonium carbonate can be synthesized by dissolving copper compounds such as copper oxide, copper hydroxide, or powdered copper in an ammonium carbonate solution. The reaction typically occurs at temperatures ranging from 40°C to 50°C. The ammonium carbonate solution contains ammonium ions (NH₄⁺) and carbonate ions (CO₃²⁻), which react with the copper compounds to form the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of copper compounds to an ammonium carbonate solution under specific temperature and pH conditions. The process is optimized to ensure maximum yield and purity of the final product. The resulting solution is then filtered and concentrated to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cupric ammonium carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide (CuO) and other copper oxides.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: The ammonium ions in the complex can be substituted with other ligands, leading to the formation of different copper complexes
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be employed.
Substitution: Various ligands, including ammonia and other amines, can be used to substitute the ammonium ions
Major Products Formed:
Oxidation: Copper(II) oxide (CuO)
Reduction: Metallic copper (Cu)
Substitution: Different copper-ammonia complexes
Scientific Research Applications
Cupric ammonium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is employed in studies involving copper metabolism and its effects on biological systems.
Medicine: this compound is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used as a fungicide and herbicide in agriculture, as well as a wood preservative and biocide in industrial applications
Mechanism of Action
The mechanism of action of cupric ammonium carbonate involves the release of copper ions (Cu²⁺) in the presence of moisture. These copper ions interact with various molecular targets, including enzymes and proteins, disrupting their normal function. This leads to the inhibition of fungal and bacterial growth, making the compound effective as a fungicide and antimicrobial agent .
Comparison with Similar Compounds
Cupric ammonium carbonate can be compared with other copper compounds such as:
Cupric oxide (CuO): A black solid used in various industrial applications.
Cupric carbonate (CuCO₃): A green or blue powder used as a pigment and in the production of other copper compounds.
Cupric sulfate (CuSO₄): A blue crystalline solid widely used in agriculture and industry .
Uniqueness: this compound is unique due to its ability to form stable complexes with ammonia, which enhances its solubility and reactivity compared to other copper compounds. This property makes it particularly useful in applications requiring soluble copper sources .
Properties
CAS No. |
53231-49-5 |
|---|---|
Molecular Formula |
CH12CuN4O3 |
Molecular Weight |
191.68 g/mol |
IUPAC Name |
copper;azane;carbonate |
InChI |
InChI=1S/CH2O3.Cu.4H3N/c2-1(3)4;;;;;/h(H2,2,3,4);;4*1H3/q;+2;;;;/p-2 |
InChI Key |
AJDQRXZZJBZOPW-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].N.N.N.N.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)


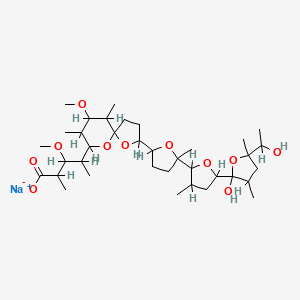
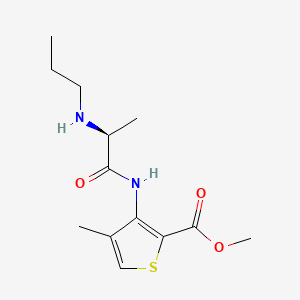
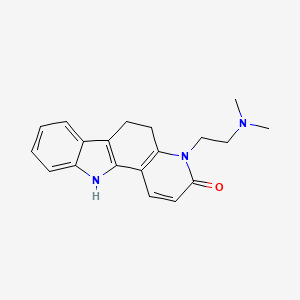
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
